Cas no 454-14-8 (Cuscohygrine (Mixture of Diastereomers))

Cuscohygrine (Mixture of Diastereomers) 化学的及び物理的性質

名前と識別子

-

- Cuscohygrine

- 1,3-Bis[(2S)-1-methylpyrrolidin-2-yl]propan-2-one

- Cuscohygrine (Mixture of Diastereomers)

- Cuscohygrine (Mixture of Diastereomers)

- Cuskhygrine

- Hellaradine

- Cuskhygrin

- 2-PROPANONE, 1-((2R)-1-METHYL-2-PYRROLIDINYL)-3-((2S)-1-METHYL-2-PYRROLIDINYL)-, REL-

- 1,3-bis(1-methylpyrrolidin-2-yl)acetone

- DTXSID70894079

- meso-Cuscohygrine

- 1-[(2R)-1-methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]acetone

- 1-[(2S)-1-methylpyrrolidin-2-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one

- 2-Propanone, 1,3-bis(1-methyl-2-pyrrolidinyl)-, (R*,S*)-

- CUSCOHYGRINE, MESO-

- Bellaradin

- CUSCOHYGRINE [WHO-DD]

- 1-[(2R)-1-methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one

- UNII-93FJ3823VL

- NS00094169

- CHEBI:27920

- J-520125

- (R*,S*)-1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone

- 454-14-8

- SCHEMBL336171

- CUSCOHYGRINE [MI]

- 1-((R)-1-Methylpyrrolidin-2-yl)-3-((S)-1-methylpyrrolidin-2-yl)propan-2-one

- Q3007886

- 93FJ3823VL

- Bellaradine

- SCHEMBL336170

- ZEBIACKKLGVLFZ-UHFFFAOYSA-N

- FT-0665235

- FT-0665236

- C06521

- 1,3-bis-(1-methylpyrrolidin-2yl)-propan-2-one

- 1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone, 9CI

- Cuscohygrine(Mixture of Diastereomers)

- G83454

- 2-Propanone,1-[(2R)-1-methyl-2-pyrrolidinyl]-3-[(2S)-1-methyl-2-pyrrolidinyl]-, rel-

- 1-((2R)-1-methylpyrrolidin-2-yl)-3-((2S)-1-methylpyrrolidin-2-yl)propan-2-one

- 1-((2S)-1-methylpyrrolidin-2-yl)-3-((2R)-1-methylpyrrolidin-2-yl)propan-2-one

- 1-((2R)-1-methylpyrrolidin-2-yl)-3-((2S)-1-methylpyrrolidin-2-yl)acetone

- DTXCID301324121

-

- インチ: 1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12-/m0/s1

- InChIKey: ZEBIACKKLGVLFZ-UHFFFAOYSA-N

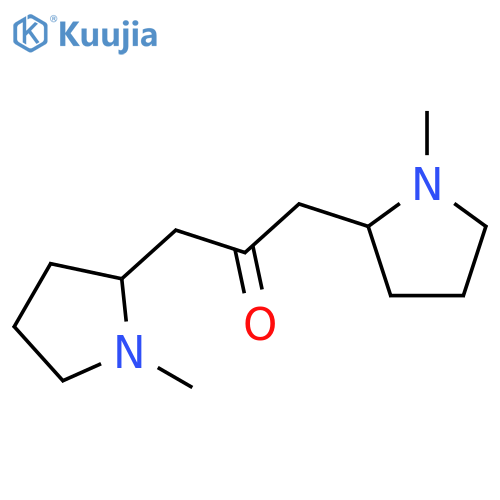

- ほほえんだ: O=C(CC1CCCN1C)CC1CCCN1C

計算された属性

- せいみつぶんしりょう: 224.18900

- どういたいしつりょう: 224.189

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.6A^2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: d420 0.9733

- ふってん: bp23 169-170°; bp14 152°; bp2 118-125°

- フラッシュポイント: 118.0±13.3 °C

- 屈折率: nD20 1.4832

- ようかいど: Chloroform, Ethyl Acetate, Methanol

- あんていせい: Solutions are unstable.

- PSA: 23.55000

- LogP: 1.39990

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Cuscohygrine (Mixture of Diastereomers) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20C Freezer

Cuscohygrine (Mixture of Diastereomers) 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Cuscohygrine (Mixture of Diastereomers) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01CBQ2-10mg |

2-Propanone,1-[(2R)-1-methyl-2-pyrrolidinyl]-3-[(2S)-1-methyl-2-pyrrolidinyl]-, rel- |

454-14-8 | 98% | 10mg |

$530.00 | 2024-05-02 | |

| TRC | C845000-100mg |

Cuscohygrine (Mixture of Diastereomers) |

454-14-8 | 100mg |

$ 1656.00 | 2023-09-08 | ||

| TRC | C845000-10mg |

Cuscohygrine (Mixture of Diastereomers) |

454-14-8 | 10mg |

$ 219.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-460978-10 mg |

Cuscohygrine (mixture of diastereomers), |

454-14-8 | 10mg |

¥2,708.00 | 2023-07-10 | ||

| A2B Chem LLC | AW53882-10mg |

1-((R)-1-Methylpyrrolidin-2-yl)-3-((S)-1-methylpyrrolidin-2-yl)propan-2-one |

454-14-8 | 98% | 10mg |

$586.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-460978-10mg |

Cuscohygrine (mixture of diastereomers), |

454-14-8 | 10mg |

¥2708.00 | 2023-09-05 |

Cuscohygrine (Mixture of Diastereomers) 関連文献

-

Francisco E. Baralle,Eduardo G. Gros J. Chem. Soc. D 1969 721

-

Jian-Ping Huang,Yong-Jiang Wang,Tian Tian,Li Wang,Yijun Yan,Sheng-Xiong Huang Nat. Prod. Rep. 2021 38 1634

-

F. E. King,J. W. Clifton,H. T. Openshaw J. Chem. Soc. 1942 422

-

D. G. O'Donovan,M. F. Keogh J. Chem. Soc. C 1969 223

-

6. Biosynthesis of cocaine and cuscohygrine in Erythroxylon cocaEdward Leete J. Chem. Soc. Chem. Commun. 1980 1170

-

7. Alkaloids of Cyphomandra betacea sendtW. C. Evans,A. Ghani,Valerie A. Woolley J. Chem. Soc. Perkin Trans. 1 1972 2017

-

8. Substitution reactions of the osmium(I) dinuclear compound [Os2(MeCO2)2(CO)6]. X-Ray crystal structure of [N(PPh3)2][Os2(MeCO2)2Cl(CO)5]Antony J. Deeming,Neil P. Randle,Michael B. Hursthouse,Richard L. Short J. Chem. Soc. Dalton Trans. 1987 2473

Cuscohygrine (Mixture of Diastereomers)に関する追加情報

Exploring Cuscohygrine (Mixture of Diastereomers): A Comprehensive Guide to CAS No. 454-14-8

Cuscohygrine (Mixture of Diastereomers), identified by its CAS No. 454-14-8, is a naturally occurring alkaloid with a unique chemical structure and diverse applications in research and industry. This compound, often found in plants of the Solanaceae family, has garnered significant attention due to its potential pharmacological properties and role in plant defense mechanisms. In this article, we delve into the molecular characteristics, sources, and contemporary relevance of Cuscohygrine, addressing common queries and emerging trends in the field.

The chemical structure of Cuscohygrine features a pyrrolidine ring system, which is typical of tropane alkaloids. Its mixture of diastereomers adds complexity to its stereochemistry, making it a subject of interest for synthetic chemists and pharmacologists. Researchers often explore its bioactivity, particularly its interactions with neurotransmitter systems, which could have implications for neurological studies. The compound's presence in traditional medicinal plants has also sparked curiosity about its historical uses and potential modern applications.

One of the most frequently asked questions about Cuscohygrine is its natural sources. It is primarily extracted from plants like Erythroxylum coca and other members of the Solanaceae family. These plants have been studied for their alkaloid content, with Cuscohygrine often co-occurring with other well-known compounds. The extraction and purification processes are critical for obtaining high-purity samples, which are essential for accurate research outcomes. Recent advancements in chromatographic techniques have improved the isolation of Cuscohygrine, enabling more precise studies.

In the context of current trends, the interest in natural products and plant-derived compounds has surged, driven by the demand for sustainable and eco-friendly alternatives in pharmaceuticals and cosmetics. Cuscohygrine fits into this narrative as a compound with potential biotechnological applications. For instance, its role in plant defense mechanisms against herbivores and pathogens has led to investigations into its use as a natural pesticide or antimicrobial agent. This aligns with the growing consumer preference for green chemistry solutions.

Another hot topic is the pharmacological potential of Cuscohygrine. While it is not as widely studied as some other alkaloids, preliminary research suggests it may have effects on the central nervous system. This has prompted questions about its possible therapeutic uses, such as in managing neurological disorders or as a precursor for drug development. However, rigorous clinical studies are needed to validate these hypotheses. The compound's mechanism of action remains an active area of research, with scientists employing computational modeling and in vitro assays to unravel its interactions.

From an industrial perspective, Cuscohygrine is valued for its role in chemical synthesis. Its unique structure makes it a useful intermediate for producing more complex molecules. Laboratories and manufacturers often seek high-quality Cuscohygrine for synthetic projects, emphasizing the need for reliable suppliers and standardized protocols. The compound's stability and reactivity are key considerations for these applications, and recent studies have focused on optimizing its handling and storage conditions.

For those interested in the analytical aspects of Cuscohygrine, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are indispensable. These methods allow for the precise identification and quantification of the compound, ensuring its purity and consistency in research settings. The development of high-throughput screening methods has further streamlined the analysis of Cuscohygrine and related alkaloids, catering to the needs of large-scale studies.

In summary, Cuscohygrine (Mixture of Diastereomers) (CAS No. 454-14-8) is a multifaceted compound with significant scientific and industrial relevance. Its natural origins, chemical properties, and potential applications make it a compelling subject for ongoing research. As the scientific community continues to explore its capabilities, Cuscohygrine may unlock new opportunities in pharmacology, agriculture, and beyond. Stay tuned for future breakthroughs in this dynamic field.

454-14-8 (Cuscohygrine (Mixture of Diastereomers)) 関連製品

- 28861-13-4(PSEUDO-PELLETIERINE)

- 532-24-1(Tropinone)

- 552-70-5(9-Methyl-9-azabicyclo[3.3.1]nonan-3-one)

- 1163708-46-0(D-Biotin Dimer Acid)

- 2171299-58-2((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)

- 946932-84-9(1-Propyl-1H-indazole-6-carboxylic acid)

- 2680730-49-6(4-acetamido-1-methyl-1H-pyrrole-3-carboxylic acid)

- 32250-84-3(Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-)

- 57018-52-7(1-(tert-butoxy)propan-2-ol)

- 2227772-06-5(methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate)